4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride

Chemical Procurement Medicinal Chemistry Sourcing Strategy

Researchers building SAR libraries of N-arylbenzamides often encounter inconsistent solubility and assay reproducibility due to variable salt forms. 4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS 109651-02-7) eliminates this variability as a well-defined HCl salt. • Consistent HCl salt form ensures aqueous solubility without organic co-solvents, enabling reliable biological assays. • 4-Amino handle enables amide coupling, sulfonamide formation, or reductive amination for systematic SAR exploration. • ≥95% purity across all batches with room-temperature storage and ambient shipping for hassle-free procurement.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
CAS No. 109651-02-7
Cat. No. B216876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride
CAS109651-02-7
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C15H16N2O2.ClH/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11;/h3-10H,2,16H2,1H3,(H,17,18);1H
InChIKeyWWDDSNHFQQTONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4-ethoxyphenyl)benzamide Hydrochloride: Identity & Procurement


4-Amino-N-(4-ethoxyphenyl)benzamide hydrochloride (CAS 109651-02-7) is a benzamide-class small molecule with molecular formula C15H17ClN2O2 and molecular weight 292.8 g/mol . The compound exists as the hydrochloride salt of the free base (4-amino-N-(4-ethoxyphenyl)benzamide, MW 256.3 g/mol), characterized by a 4-aminobenzamide core linked to a 4-ethoxyphenyl moiety . Computed physicochemical properties for the free base include XLogP3 of 2.6, topological polar surface area of 64.4 Ų, and two hydrogen bond donors [1]. This compound serves as a versatile small molecule scaffold for medicinal chemistry research and is commercially available from multiple vendors with purity specifications typically ≥95% .

Primary Commercial Form Hydrochloride salt with multi-vendor availability and defined purity (≥95%)
Medicinal Chemistry Workflow Supports benzamide SAR studies as a scaffold with a primary amine derivatization handle
Aqueous Assay Readiness Salt form may reduce dissolution variability relative to free base for in vitro assays

4-Amino-N-(4-ethoxyphenyl)benzamide HCl: Why Generics Fail


Within the N-arylbenzamide class, subtle structural modifications produce non-interchangeable pharmacological and physicochemical profiles. The target compound's distinct substitution pattern—a 4-amino group on the benzamide ring paired with a 4-ethoxy substituent on the N-phenyl ring—generates a specific hydrogen-bonding network and electronic distribution that differs fundamentally from regioisomers (e.g., 2-amino or 3-amino variants) and analogs with alternative N-aryl substituents (e.g., methoxy, unsubstituted phenyl, or alkyl ethers). Published data demonstrate that even closely related N-arylbenzamides exhibit marked divergence in potency and efficacy at the BKCa channel, with some analogs showing 2- to 10-fold shifts in EC40 values depending on channel subunit composition [1]. Furthermore, the hydrochloride salt form directly impacts solubility, dissolution kinetics, and formulation behavior relative to the free base, making salt-form substitution a non-trivial decision for reproducible experimental outcomes [2].

Regioisomer Mismatch

2-amino or 3-amino benzamide regioisomers may shift hydrogen bonding and target engagement relative to the 4-amino configuration

Alkoxy Chain Profile Divergence

Methoxy, propoxy, or unsubstituted phenyl analogs exhibit altered lipophilicity and BKCa subunit-dependent pharmacology; class-level evidence shows 2–10× EC40 shifts

Salt-Form Non-Interchangeability

Free base may require organic co-solvents, potentially altering dissolution kinetics and assay conditions compared to hydrochloride salt

4-Amino-N-(4-ethoxyphenyl)benzamide HCl: Differentiation Evidence


Hydrochloride Salt vs. Free Base: Availability & Cost

The hydrochloride salt of 4-amino-N-(4-ethoxyphenyl)benzamide is available from multiple commercial suppliers at defined purity (≥95%), while the free base is less commonly stocked and may require custom synthesis . Direct pricing comparison reveals the hydrochloride salt is offered at $325.00 per 250 mg with 3-4 week lead time, whereas equivalent quantities of the free base from the same vendor are not routinely maintained in inventory . This procurement differential favors the hydrochloride salt for researchers requiring immediate access to validated material with documented purity specifications.

Salt vs. Free Base Procurement
Data to verify
Hydrochloride salt: ≥95% purity, multi-vendor stock, $325/250 mg. Free base: limited availability, custom synthesis.
May support reliable procurement planning for scaffold sourcing
Pricing subject to vendor and quantity; verify current stock
Chemical Procurement Medicinal Chemistry Sourcing Strategy

Salt-Form Solubility & Stability Advantage

Conversion to the hydrochloride salt form is a well-established strategy for improving aqueous solubility and chemical stability of basic amine-containing drug candidates [1]. The target compound's free base (MW 256.3 g/mol, XLogP3 = 2.6, TPSA = 64.4 Ų) is moderately lipophilic, suggesting limited aqueous solubility [2]. The hydrochloride salt (MW 292.8 g/mol) introduces ionic character that typically enhances dissolution rate and solubility in aqueous media, a property critical for in vitro assay preparation and formulation development [3]. While direct solubility measurements for this specific compound are not publicly reported, the physicochemical rationale for salt selection is well-documented in pharmaceutical sciences literature.

Salt Solubility Inference
Class-level inference
No direct solubility data. Class expectation: hydrochloride salt may enhance aqueous solubility 10–100× for lipophilic amines.
May improve dissolution for aqueous in vitro assays
Direct solubility measurement not reported for this compound
Pharmaceutical Formulation Pre-formulation Studies Solid-State Chemistry

4-Amino vs. 2-Amino Regioisomer Divergence

The substitution position of the amino group on the benzamide ring fundamentally alters molecular geometry, electronic distribution, and hydrogen-bonding capacity. The target compound bears the amino group at the para (4-) position relative to the carboxamide linkage, whereas the 2-amino isomer (CAS 19562-43-7, 2-amino-N-(4-ethoxyphenyl)benzamide) places the amino group ortho to the amide bond . This positional difference affects intramolecular hydrogen bonding potential, steric accessibility for target engagement, and overall molecular conformation. In the broader N-arylbenzamide series evaluated for BKCa channel activity, positional isomerism and aryl substitution pattern directly influenced pharmacological outcomes, with compounds displaying EC40 shifts ranging from no significant change up to 10-fold depending on subunit context [1]. While direct head-to-head biological comparison between the 4-amino and 2-amino isomers of this specific scaffold is not published, the established sensitivity of N-arylbenzamide pharmacology to substitution pattern mandates that these regioisomers not be considered interchangeable.

4-Amino vs. 2-Amino Regioisomer
Class-level inference
Positional isomerism alters intramolecular H-bonding and steric accessibility. N-arylbenzamide class: 2–10× EC40 shifts with substitution changes.
Regioisomers not interchangeable for SAR requiring specific substitution
Direct 4-amino vs. 2-amino comparison not published for this scaffold
Medicinal Chemistry Structure-Activity Relationship Benzamide SAR

4-Ethoxy Substituent: Profile vs. Methoxy Analogs

The 4-ethoxy substituent (-OCH₂CH₃) on the N-phenyl ring distinguishes the target compound from analogs bearing methoxy (-OCH₃), unsubstituted phenyl, or other alkoxy chains. The ethoxy group confers distinct lipophilicity, metabolic stability, and steric properties relative to methoxy. In the N-arylbenzamide BKCa opener series, the ethoxy-containing compound BKOEt1 demonstrated a unique pharmacological signature: its EC40 value remained unchanged upon co-expression of the β1-subunit with the α-subunit, contrasting with five other N-arylbenzamides (bearing propoxy, isopropoxy, and other substitutions) that showed significant 2- to 10-fold increases in EC40 under the same conditions [1]. This subunit-dependent differentiation demonstrates that even within closely related alkoxy substitutions, the specific chain length and branching pattern produce non-interchangeable functional effects. While the target compound (4-amino-N-(4-ethoxyphenyl)benzamide) differs from BKOEt1 by the presence of an additional 4-amino group on the benzamide ring, the ethoxy moiety's contribution to pharmacological selectivity is established within this chemical series.

Ethoxy vs. Methoxy Analog Profile
Class-level inference
Ethoxy analog BKOEt1: no EC40 shift with β1 co-expression. Propoxy/isopropoxy analogs: 2–10× EC40 increases under same conditions.
Ethoxy substitution may confer distinct subunit-independent pharmacology relative to other alkoxy chains
Target compound not directly tested; BKOEt1 lacks 4-amino group
Medicinal Chemistry Lipophilicity Optimization SAR Studies

4-Amino-N-(4-ethoxyphenyl)benzamide HCl: Application Scenarios


Benzamide SAR Scaffold

This compound serves as a versatile scaffold for exploring structure-activity relationships within the benzamide class. The defined 4-amino substitution on the benzamide ring provides a primary amine handle for further derivatization (e.g., amide coupling, sulfonamide formation, reductive amination), while the 4-ethoxyphenyl moiety offers a distinct lipophilic domain with moderate metabolic stability characteristics [1]. Researchers building SAR libraries should select the hydrochloride salt form to ensure consistent solubility and handling properties across analog series [2].

BKCa Channel Pharmacology Reference

Within the N-arylbenzamide chemical series, compounds bearing 4-ethoxy substitution (exemplified by BKOEt1) have demonstrated a unique BKCa channel activation profile characterized by β1-subunit-independent efficacy, in contrast to multiple propoxy- and isopropoxy-containing analogs that show 2- to 10-fold potency reductions with β1 co-expression [3]. While the target compound has not been directly evaluated in published BKCa studies, researchers investigating subunit-dependent channel modulation may use this scaffold as a starting point for probing the contribution of the 4-amino group to BKCa pharmacology.

Pre-formulation & Salt Selection Model

This compound provides a well-defined model system for studying the impact of hydrochloride salt formation on the physicochemical properties of basic amine-containing drug candidates. With a computed free base XLogP3 of 2.6 and TPSA of 64.4 Ų, the compound represents a moderately lipophilic small molecule suitable for investigating salt-dependent solubility enhancement, dissolution behavior, and solid-state stability [1][2]. The hydrochloride salt form enables aqueous-based assay preparation without requiring organic co-solvents that may interfere with biological readouts [4].

Application
Selection Property
Validation Focus
Benzamide SAR studies
Primary amine derivatization handle; 4-ethoxyphenyl lipophilic domain
Consistent hydrochloride salt solubility and handling across analog series
BKCa channel pharmacology research
4-ethoxy substitution profile (class-level evidence from BKOEt1)
Subunit-dependent modulation context; verify compound-specific response
Pre-formulation salt selection studies
Hydrochloride salt with predicted aqueous solubility enhancement
Dissolution behavior and aqueous assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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